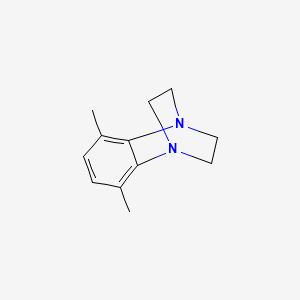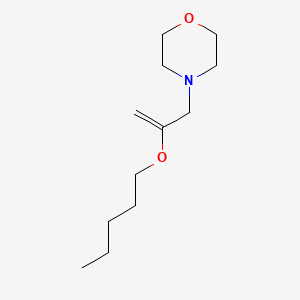
4-(2-Pentyloxyallyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Pentyloxyallyl)morpholine is a chemical compound that belongs to the morpholine family. Morpholine is a heterocyclic amine that contains both amine and ether functional groups. This compound is characterized by the presence of a morpholine ring substituted with a 2-pentyloxyallyl group. Morpholine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and industrial applications, due to their unique chemical properties.
准备方法
The synthesis of 4-(2-Pentyloxyallyl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of morpholine with 2-pentyloxyallyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization.
Industrial production methods for morpholine derivatives often involve large-scale reactions using continuous flow reactors. These methods ensure high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
4-(2-Pentyloxyallyl)morpholine undergoes various chemical reactions typical of secondary amines. Some of the common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced morpholine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Acylation: Acylation reactions with acyl chlorides or anhydrides can introduce acyl groups into the morpholine ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-(2-Pentyloxyallyl)morpholine has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It can be used in the development of new therapeutic agents.
Medicine: Morpholine derivatives are explored for their potential use in treating various medical conditions, including cancer and infectious diseases. The compound’s ability to interact with biological targets makes it a valuable candidate for drug development.
Industry: In industrial applications, this compound is used as a corrosion inhibitor, solvent, and emulsifier. Its chemical stability and compatibility with other substances make it suitable for various industrial processes.
作用机制
The mechanism of action of 4-(2-Pentyloxyallyl)morpholine involves its interaction with specific molecular targets and pathways. As a secondary amine, it can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
In the context of antimicrobial activity, the compound may disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. In cancer research, it may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival.
相似化合物的比较
4-(2-Pentyloxyallyl)morpholine can be compared with other morpholine derivatives to highlight its uniqueness. Similar compounds include:
Morpholine: The parent compound, which lacks the 2-pentyloxyallyl group. It is widely used in organic synthesis and industrial applications.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom. It is commonly used as a solvent and catalyst in organic reactions.
N-Ethylmorpholine: Similar to N-Methylmorpholine but with an ethyl group. It is used in the production of pharmaceuticals and agrochemicals.
The presence of the 2-pentyloxyallyl group in this compound imparts unique chemical properties, such as increased lipophilicity and potential biological activity, making it distinct from other morpholine derivatives.
属性
CAS 编号 |
64039-14-1 |
|---|---|
分子式 |
C12H23NO2 |
分子量 |
213.32 g/mol |
IUPAC 名称 |
4-(2-pentoxyprop-2-enyl)morpholine |
InChI |
InChI=1S/C12H23NO2/c1-3-4-5-8-15-12(2)11-13-6-9-14-10-7-13/h2-11H2,1H3 |
InChI 键 |
XQCLEJKRQIAVJS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC(=C)CN1CCOCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


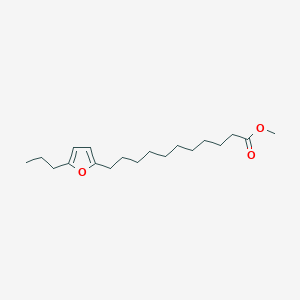
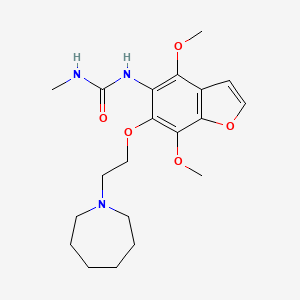
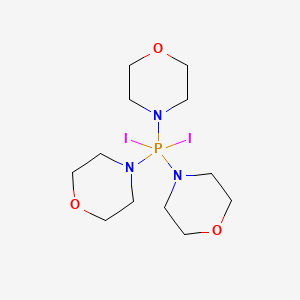
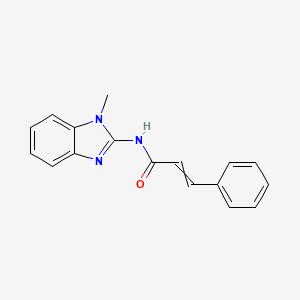

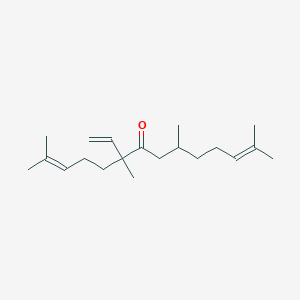

![Diethyl [2-(benzylamino)propan-2-yl]phosphonate](/img/structure/B14485242.png)


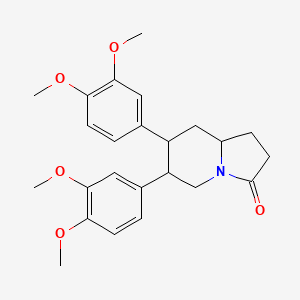
stannane](/img/structure/B14485260.png)

